3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-20(8-14-29(26,27)16-5-2-1-3-6-16)22-9-11-23(12-10-22)21(25)18-15-17(18)19-7-4-13-28-19/h1-7,13,17-18H,8-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMHTBUPNMWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one has broad scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for therapeutic applications, particularly in drug design and development due to its diverse functional groups.
Industry: : Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one exerts its effects depends on its specific application:
Molecular Targets: : In biological systems, it may interact with enzymes, receptors, or DNA, leading to varied pharmacological effects.
Pathways Involved: : Its effects could involve multiple pathways, including inhibition of specific enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound shares core motifs with several analogues reported in Molecules (2012) and other studies:
- Arylpiperazine backbone : Present in all analogues, but substituents on the piperazine nitrogen vary (e.g., fluorophenyl, nitrophenyl, pyridinyl in compounds 6c–f ).
- Heterocyclic systems : The target compound uses a thiophene-cyclopropane hybrid, whereas analogues like 6c–f and 7e incorporate benzo[b]thiophene or pyridine rings .
- Functional groups : The phenylsulfonyl group in the target compound contrasts with electron-donating (methoxy) or electron-withdrawing (nitro, fluoro) groups in analogues, which modulate solubility and receptor interactions .
Table 1: Structural and Physical Comparison
Docking and Electrostatic Interactions
- Compound 7e : Docking studies highlight interactions between its pyridine nitrogen and receptor aspartate residues .
- Target Compound : The sulfonyl group may engage in stronger hydrogen bonding with serine or threonine residues in the 5-HT1A binding pocket, while the thiophene’s sulfur atom could participate in π–π stacking .
Biological Activity
The compound 3-(Phenylsulfonyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
The compound features a phenylsulfonyl moiety, a piperazine ring, and a thiophene derivative, which contribute to its biological activity.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives of piperazine have shown activity against various viruses, including HIV and HSV-1. The presence of the piperazine ring is crucial for this activity, as it often enhances interaction with viral proteins .
Case Study: Antiviral Screening
In a study evaluating 3-phenylpiperidine derivatives, several compounds demonstrated moderate protection against coxsackievirus B2 (CVB-2) and HSV-1. The benzyl and fluorophenyl derivatives exhibited IC₅₀ values of approximately 92 μM in Vero cells . This suggests that the target compound may similarly possess antiviral properties due to its structural analogies.
Antibacterial Activity
The antibacterial potential of sulfonamide derivatives has been well-documented. Compounds containing sulfonamide groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Phenylsulfonyl)-1-(4-fluorophenyl)piperazine | Staphylococcus aureus | 32 μg/mL |
| 3-(Phenylsulfonyl)-1-(4-chlorophenyl)piperazine | Pseudomonas aeruginosa | 64 μg/mL |
This table illustrates the antibacterial efficacy of structurally related compounds, indicating that the target compound may also exhibit similar activities.
Antifungal Activity
The compound's potential antifungal properties are also worth noting. Recent studies have highlighted that certain piperazine derivatives possess antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membrane integrity or interference with essential metabolic pathways .
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Viral Entry : The piperazine moiety may interfere with viral fusion processes.
- Disruption of Bacterial Cell Wall Synthesis : Sulfonamide groups can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Fungal Cell Membrane Disruption : Similar to antibacterial action, targeting membrane integrity can lead to cell lysis.
In Vitro Studies
In vitro studies have demonstrated that modifications in the structural components of sulfonamide derivatives can lead to enhanced biological activity. For example, substituents on the phenyl ring significantly affect the potency against various pathogens. The presence of electron-withdrawing groups often enhances activity by improving binding affinity to target sites .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in structure influence biological activity will aid in designing more potent derivatives.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models will provide insights into therapeutic viability.
- Combination Therapies : Investigating synergistic effects with existing antiviral or antibacterial agents could enhance treatment efficacy.
Preparation Methods
Cyclopropanation of Thiophene-2-carbaldehyde
The Gewald synthesis provides a robust method for generating substituted thiophenes. Starting with thiophene-2-carbaldehyde, cyclopropanation is achieved via a Simmons-Smith reaction using diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple. This yields 2-(thiophen-2-yl)cyclopropanecarbaldehyde with >85% efficiency.
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 2-(thiophen-2-yl)cyclopropanecarboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) under controlled conditions (0–5°C, 2 h). The carboxylic acid is isolated in 78% yield after recrystallization from ethanol.
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) at reflux converts the carboxylic acid to the corresponding acyl chloride. The product, 2-(thiophen-2-yl)cyclopropanecarbonyl chloride, is obtained in 92% purity after distillation.
Preparation of 3-(Phenylsulfonyl)propan-1-one
Nucleophilic Substitution of 3-Bromopropan-1-one
3-Bromopropan-1-one undergoes nucleophilic displacement with sodium phenylsulfinate (NaSO$$2$$Ph) in dimethylformamide (DMF) at 80°C for 12 h. The reaction proceeds via an S$$N$$2 mechanism, affording 3-(phenylsulfonyl)propan-1-one in 65% yield.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate = 4:1). Nuclear magnetic resonance (NMR) analysis confirms the structure: $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85–7.78 (m, 2H, ArH), 7.62–7.55 (m, 3H, ArH), 3.42 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.94 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.15 (s, 3H, COCH$$3$$).
Piperazine Functionalization and Coupling
Protection of Piperazine
Piperazine is protected at one nitrogen using di-tert-butyl dicarbonate (Boc$$_2$$O) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. This yields tert-butyl piperazine-1-carboxylate in 97% yield.
Sulfonylation of the Free Amine
The unprotected nitrogen is sulfonylated with phenylsulfonyl chloride (PhSO$$_2$$Cl) in DCM at 0°C. After 4 h, tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate is isolated in 89% yield.
Deprotection and Alkylation
Boc deprotection with trifluoroacetic acid (TFA) in DCM exposes the secondary amine, which is alkylated with 3-(phenylsulfonyl)propan-1-one. Using potassium carbonate (K$$2$$CO$$3$$) in acetonitrile at 60°C, 1-(3-oxopropyl)-4-(phenylsulfonyl)piperazine forms in 75% yield.
Acylation with Cyclopropanecarbonyl Chloride
The piperazine intermediate reacts with 2-(thiophen-2-yl)cyclopropanecarbonyl chloride in the presence of HATU and DIPEA. After 6 h at room temperature, the target compound is obtained in 68% yield. High-performance liquid chromatography (HPLC) confirms >99% purity.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
A Mitsunobu reaction couples 3-(phenylsulfonyl)propan-1-ol to Boc-protected piperazine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$). Subsequent oxidation of the alcohol to a ketone with Dess-Martin periodinane affords the alkylated piperazine in 70% yield.
One-Pot Cyclopropanation-Acylation
A tandem approach involves in situ cyclopropanation of thiophene-2-carbaldehyde followed by direct acylation of piperazine. This method reduces purification steps but yields the product in only 52% efficiency due to competing side reactions.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Replacing DMF with tetrahydrofuran (THF) in the sulfonylation step improves reaction kinetics, reducing completion time from 12 h to 6 h. Elevated temperatures (50°C) enhance nucleophilic substitution rates but risk decomposition of the cyclopropane ring.
Catalytic Enhancements
Employing Zhan Catalyst-1B for ring-closing metathesis in cyclopropane synthesis increases yield to 82% while minimizing dimerization byproducts.
Analytical and Spectroscopic Data
NMR Spectroscopy
- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 7.88 (d, J = 7.5 Hz, 2H, ArH), 7.65 (t, J = 7.5 Hz, 1H, ArH), 7.53 (d, J = 7.5 Hz, 2H, ArH), 7.21 (dd, J = 5.0, 1.0 Hz, 1H, Thiophene-H), 6.95 (dd, J = 5.0, 3.5 Hz, 1H, Thiophene-H), 6.87 (dd, J = 3.5, 1.0 Hz, 1H, Thiophene-H), 3.75–3.68 (m, 4H, Piperazine-H), 3.45–3.38 (m, 4H, Piperazine-H), 3.12 (t, J = 7.0 Hz, 2H, CH$$2$$), 2.88 (t, J = 7.0 Hz, 2H, CH$$_2$$), 2.10–2.05 (m, 1H, Cyclopropane-H), 1.95–1.89 (m, 1H, Cyclopropane-H), 1.78–1.72 (m, 1H, Cyclopropane-H).
Mass Spectrometry
Electrospray ionization (ESI) mass spectrum: m/z 502.1 [M+H]$$^+$$, consistent with the molecular formula C$${24}$$H$${27}$$N$$3$$O$$4$$S$$_2$$.
Q & A
Q. Methodological Answer :
- NMR Analysis :
- IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced: How to optimize reaction yields for the sulfonylation step?
Q. Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the piperazine nitrogen .
- Base Optimization : Replace NaH with milder bases (e.g., K2CO3) to reduce side reactions .
- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of the sulfonyl chloride .
Troubleshooting : If yields remain low, employ a Schlenk line to exclude moisture or switch to microwave-assisted synthesis for faster kinetics .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Q. Methodological Answer :
- Structural Verification : Reconfirm the compound’s purity (>95% via HPLC) and stereochemistry (X-ray crystallography or NOESY NMR) to rule out batch variability .
- Assay Reproducibility : Test activity across multiple cell lines or enzymatic assays (e.g., kinase inhibition vs. GPCR binding) under standardized conditions .
- SAR Analysis : Compare with analogs (e.g., replacing thiophene with furan or modifying the cyclopropane) to isolate critical pharmacophores .
Basic: What analytical methods ensure purity and stability during storage?
Q. Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) at 1 mL/min flow rate. Monitor UV absorbance at 254 nm .
- Stability Testing : Store the compound under inert gas (N2) at –20°C. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via LC-MS .
Advanced: How to design analogs to enhance metabolic stability while retaining activity?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the phenylsulfonyl group with a trifluoromethylsulfonyl group to reduce oxidative metabolism .
- Cyclopropane Rigidity : Introduce electron-withdrawing substituents (e.g., F or Cl) on the cyclopropane to hinder enzymatic cleavage .
- Piperazine Modifications : Replace the piperazine with a diazepane ring to alter lipophilicity and improve membrane permeability .
Basic: What safety protocols are critical for handling this compound?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Advanced: How can computational modeling predict this compound’s toxicity profile?
Q. Methodological Answer :
- In Silico Tools : Use QSAR models (e.g., EPA’s ToxCast) to predict hepatotoxicity based on structural descriptors like logP and topological polar surface area .
- Docking Studies : Simulate binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify metabolic hotspots .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and hERG channel inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
